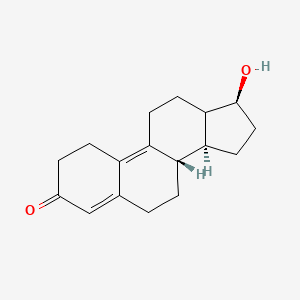
9(10)-Dehydronandrolone
Vue d'ensemble
Description
9(10)-Dehydronandrolone is a synthetic anabolic-androgenic steroid derived from nandrolone. It is characterized by the removal of a hydrogen atom from the 9th and 10th positions of the nandrolone molecule, resulting in a double bond. This structural modification enhances its anabolic properties while reducing its androgenic effects, making it a compound of interest in various scientific and medical fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9(10)-Dehydronandrolone typically involves the dehydrogenation of nandrolone. This can be achieved through various chemical reactions, such as:
Dehydrogenation using Palladium on Carbon (Pd/C): Nandrolone is subjected to dehydrogenation in the presence of a palladium on carbon catalyst under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the removal of hydrogen atoms.
Oxidative Dehydrogenation: This method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to remove hydrogen atoms from the nandrolone molecule, forming the double bond at the 9th and 10th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the dehydrogenation reactions. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain high-purity this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced back to nandrolone using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Major Products:
Oxidized Derivatives: Various oxidized forms of this compound.
Reduced Nandrolone: The original nandrolone molecule obtained through reduction.
Halogenated Compounds: Halogen-substituted derivatives of this compound.
Applications De Recherche Scientifique
9(10)-Dehydronandrolone has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on the properties of anabolic-androgenic steroids.
Biology: Researchers use it to investigate the biological activities of anabolic steroids, including their effects on muscle growth, protein synthesis, and cellular metabolism.
Medicine: It is studied for its potential therapeutic applications, such as in the treatment of muscle wasting diseases, osteoporosis, and certain types of anemia.
Industry: The compound is used in the development of new anabolic steroids with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 9(10)-Dehydronandrolone involves its interaction with androgen receptors in target tissues. Upon binding to the androgen receptor, the compound activates the receptor, leading to the transcription of specific genes involved in muscle growth and protein synthesis. The molecular targets and pathways involved include:
Androgen Receptor Activation: Binding to the androgen receptor triggers a cascade of events that result in the activation of anabolic pathways.
Gene Transcription: The activated receptor complex binds to DNA, promoting the transcription of genes that regulate muscle growth and protein synthesis.
Protein Synthesis: The upregulation of specific genes leads to increased protein synthesis, contributing to muscle growth and repair.
Comparaison Avec Des Composés Similaires
9(10)-Dehydronandrolone is unique compared to other anabolic-androgenic steroids due to its specific structural modification. Similar compounds include:
Nandrolone: The parent compound from which this compound is derived. It has a similar anabolic profile but higher androgenic effects.
Testosterone: Another anabolic steroid with a different structure and a broader range of biological activities.
Methandrostenolone: A synthetic anabolic steroid with a different structural modification, known for its potent anabolic effects.
Uniqueness: The presence of the double bond at the 9th and 10th positions in this compound enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
(8S,14S,17S)-17-hydroxy-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h9,14-17,19H,1-8H2/t14-,15+,16?,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMRWIKIHXHRJA-GLDWBXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CCC4=CC(=O)CCC4=C3CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2[C@@H]1[C@@H]3CCC4=CC(=O)CCC4=C3CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




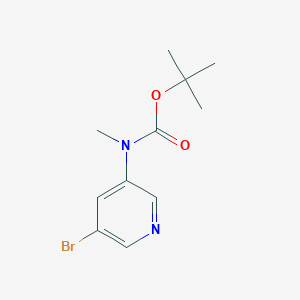
![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)
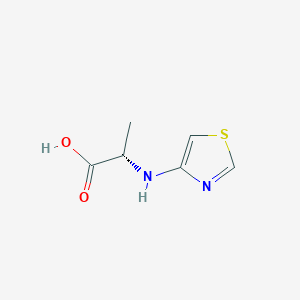
![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)
![1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7947029.png)
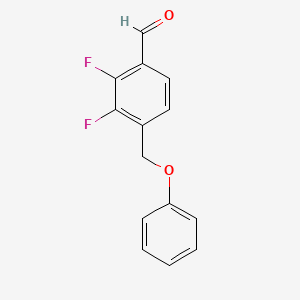
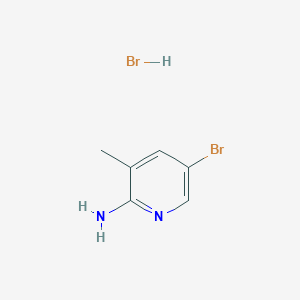
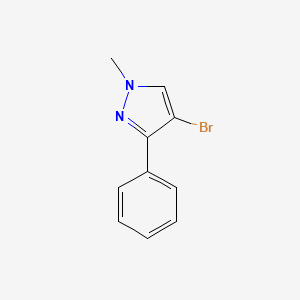

![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)
![5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)
